molecular formula C25H24N4O B10849402 4-(4-(4-Tert-butylphenylamino)phthalazin-1-yl)benzamide

4-(4-(4-Tert-butylphenylamino)phthalazin-1-yl)benzamide

Cat. No.: B10849402
M. Wt: 396.5 g/mol
InChI Key: FIQNADOCRLODMD-UHFFFAOYSA-N
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Description

IM-094261 is a small molecular compound with the molecular formula C25H24N4O. It is known for its potential as a discovery agent and investigative drug. The compound has been studied for its inhibitory effects on vascular endothelial growth factor receptor 2, making it a promising candidate in cancer research and other medical applications .

Preparation Methods

The synthesis of IM-094261 involves several steps, starting with the preparation of the core phthalazine structure. The synthetic route typically includes the following steps:

    Formation of the phthalazine core: This involves the reaction of appropriate starting materials under controlled conditions to form the phthalazine ring.

    Substitution reactions: Various substituents are introduced to the phthalazine core through substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a pure product suitable for further study.

Industrial production methods for IM-094261 would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring consistent quality and yield through rigorous quality control measures .

Chemical Reactions Analysis

IM-094261 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Substitution reactions involve replacing one functional group with another. These reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

IM-094261 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a model molecule in studies of chemical reactions and mechanisms. Its well-defined structure makes it suitable for various analytical techniques.

    Biology: IM-094261 is studied for its effects on biological systems, particularly its inhibitory action on vascular endothelial growth factor receptor 2. This makes it a valuable tool in research on angiogenesis and related processes.

    Medicine: The compound’s potential as an anti-cancer agent has been explored in preclinical studies. Its ability to inhibit key signaling pathways involved in tumor growth and metastasis makes it a promising candidate for further drug development.

    Industry: IM-094261 may have applications in the development of new materials or as a precursor in the synthesis of other valuable compounds

Mechanism of Action

IM-094261 exerts its effects primarily through the inhibition of vascular endothelial growth factor receptor 2. This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from existing ones. By inhibiting this receptor, IM-094261 can disrupt the signaling pathways that promote blood vessel formation, thereby inhibiting tumor growth and metastasis. The compound also affects other pathways, such as the Ras signaling pathway and the PI3K-Akt signaling pathway, further contributing to its anti-cancer effects .

Comparison with Similar Compounds

IM-094261 can be compared with other compounds that inhibit vascular endothelial growth factor receptor 2, such as sunitinib and sorafenib While all these compounds share a common target, IM-094261 is unique in its specific chemical structure and the particular pathways it affects

Similar compounds

IM-094261’s distinct structure and specific inhibitory profile make it a valuable addition to the arsenal of compounds targeting vascular endothelial growth factor receptor 2.

Properties

Molecular Formula

C25H24N4O

Molecular Weight

396.5 g/mol

IUPAC Name

4-[4-(4-tert-butylanilino)phthalazin-1-yl]benzamide

InChI

InChI=1S/C25H24N4O/c1-25(2,3)18-12-14-19(15-13-18)27-24-21-7-5-4-6-20(21)22(28-29-24)16-8-10-17(11-9-16)23(26)30/h4-15H,1-3H3,(H2,26,30)(H,27,29)

InChI Key

FIQNADOCRLODMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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